Ethyl 5,6-Dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate
CAS No.:
Cat. No.: VC17982582
Molecular Formula: C8H10O5
Molecular Weight: 186.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H10O5 |
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Molecular Weight | 186.16 g/mol |
IUPAC Name | ethyl 4-hydroxy-6-oxo-2,3-dihydropyran-5-carboxylate |
Standard InChI | InChI=1S/C8H10O5/c1-2-12-7(10)6-5(9)3-4-13-8(6)11/h9H,2-4H2,1H3 |
Standard InChI Key | AVXSYBZLQKWWHU-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(CCOC1=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Ethyl 5,6-dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate belongs to the pyranone family, featuring a six-membered oxygen-containing ring with two double bonds partially reduced (5,6-dihydro) . The IUPAC name reflects its substitution pattern: a hydroxyl group at position 4, a ketone at position 2, and an ethyl ester at position 3 . Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 30694-06-5 | |
Molecular Formula | ||
Molecular Weight | 186.16 g/mol | |
Appearance | White solid | |
Solubility | Dichloromethane |
The compound’s structure was confirmed via spectroscopic methods, including -NMR and IR, which detect the ester carbonyl (1730 cm) and lactone ketone (1700 cm) . X-ray crystallography of analogous pyranones reveals planar lactone rings with intramolecular hydrogen bonding between the hydroxyl and carbonyl groups .
Comparative Analysis with Related Compounds
Unlike fully aromatic coumarins (e.g., ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate, CAS 1821-20-1), this compound’s dihydropyran ring reduces conjugation, altering its electronic properties and reactivity . For instance, the saturated C5–C6 bond increases ring flexibility, influencing its binding affinity in enzymatic assays .
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves cyclocondensation of β-keto esters with aldehydes or ketones under acidic conditions. A patented method (JP H0259566A) describes dechlorination and decarboxylation of 6-chloro-4-hydroxy-2-oxo-2H-pyran-3-carboxylic acid to yield the target compound . Alternative approaches include:
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Vilsmeier–Haack formylation: Reacting 3-(1-ethyl-4-hydroxy-2-oxo-quinolin-3-yl)-3-oxopropanoic acid with phosphoryl chloride and dimethylformamide .
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Hydrazine-mediated ring-opening: Ethyl 2-oxo-2H-chromene-3-carboxylate treated with hydrazine hydrate produces malonohydrazide intermediates, which can be cyclized to pyranones .
Industrial Production and Purification
Industrial batches (e.g., BLD Pharm, Catalogue IM072380) are purified via recrystallization from ethanol or dichloromethane, achieving >95% purity . Critical process parameters include temperature control (−10°C to reflux) and catalyst selection (e.g., palladium on carbon for hydrogenation steps) .
Physicochemical Properties
Thermal and Solubility Characteristics
The compound is stable at 4°C but degrades above 100°C, with a melting point unreported due to decomposition . It is sparingly soluble in polar solvents (e.g., water, ethanol) but dissolves readily in dichloromethane and dimethyl sulfoxide . Theoretical calculations (DFT) predict a dipole moment of 3.2 D, consistent with its moderate polarity .
Spectroscopic Profiles
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IR: Strong absorptions at 1733 cm (ester C=O) and 1637 cm (lactone C=O) .
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-NMR (CDCl): δ 1.35 (t, 3H, CHCH), δ 4.28 (q, 2H, OCH), δ 5.39 (d, 1H, H-5), δ 5.95 (dd, 1H, H-6) .
Applications and Biological Significance
Role in Mycotoxin Synthesis
This compound is a precursor to deuterated aflatoxins (e.g., Aflatoxin G2-d3), used as internal standards in mass spectrometry to quantify fungal contamination in food . The ethyl ester group enhances stability during derivatization, while the hydroxyl group facilitates isotopic labeling .
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